Michler's ketone

Catalog No.
S600213
CAS No.
90-94-8
M.F
C17H20N2O
M. Wt
268.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Michler's ketone

CAS Number

90-94-8

Product Name

Michler's ketone

IUPAC Name

bis[4-(dimethylamino)phenyl]methanone

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3

InChI Key

VVBLNCFGVYUYGU-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C

Solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)
0.00 M
PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, WARM BENZENE, VERY SLIGHTLY SOL IN ETHER
VERY SOL IN PYRIMIDINE

Synonyms

4,4'-bis(dimethylamino)benzophenone, Michler's ketone

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C

Chemical Intermediate

Michler's ketone is a valuable intermediate in the synthesis of various organic compounds. Its functional groups allow it to participate in numerous chemical reactions. Research has explored its use in creating dyes and pigments, particularly auramine derivatives National Toxicology Program (NTP), Report on Carcinogens, Fourteenth Edition. pg. 244: .

Toxicology Studies

Due to potential health concerns, Michler's ketone has been a subject of toxicology research. Studies have investigated its effects on laboratory animals. The National Toxicology Program (NTP) considers Michler's ketone to be "reasonably anticipated to be a human carcinogen" based on findings in animal studies National Toxicology Program (NTP), Report on Carcinogens, Fourteenth Edition. pg. 244: .

Michler's ketone, chemically known as N,N,N',N'-tetramethyl-4,4'-diaminobenzophenone, has the molecular formula (C6H5NMe2)2CO(\text{C}_6\text{H}_5\text{NMe}_2)_2\text{CO} and is recognized for its role as an intermediate in the synthesis of dyes and pigments. This compound appears as a white to greenish powder and is characterized by its intense absorption at 366 nm, which makes it effective as a photosensitizer in photo

  • Michler's ketone is classified as a suspected carcinogen and should be handled with appropriate precautions [].
  • It may cause serious eye damage and is suspected of causing genetic defects [].
  • Always consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures before working with Michler's ketone [].
: It sensitizes photochemical processes, such as the dimerization of butadiene into 1,2-divinylcyclobutane when exposed to ultraviolet light .
  • Condensation Reactions: Michler's ketone can condense with aniline derivatives to produce various dyes. For example, its reaction with N-phenyl-1-naphthylamine yields Victoria Blue B, a dye used extensively in inks and textiles .
  • Reduction Reactions: Hydride reduction of Michler's ketone results in 4,4'-bis(dimethylamino)benzhydrol, demonstrating its versatility in synthetic applications .
  • Michler's ketone is classified as a potential carcinogen by various health organizations due to its ability to cause cancer upon exposure. It can affect human health when inhaled or absorbed through the skin, leading to symptoms such as headaches, dizziness, and concentration difficulties . The compound's biological activity warrants careful handling and regulatory oversight.

    The synthesis of Michler's ketone typically employs the Friedel-Crafts acylation method. This involves the reaction of dimethylaniline with phosgene or triphosgene:

    COCl2+2C6H5NMe2(Me2NC6H4)2CO+2HCl\text{COCl}_2+2\text{C}_6\text{H}_5\text{NMe}_2\rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO}+2\text{HCl}

    This reaction highlights the compound’s formation from readily available starting materials and illustrates its synthetic accessibility in industrial applications .

    Michler's ketone finds extensive use across various fields:

    • Dyes and Pigments: It serves as a crucial intermediate in producing dyes for textiles, paper, and leather. Its derivatives are integral to color formulations such as Methyl violet and Victoria Blue B .
    • Photosensitizers: Due to its photochemical properties, Michler's ketone is employed in applications requiring energy transfer for photoreactions .
    • Research Reagent: It is utilized in chemical research for studying photoreactivity and other chemical behaviors .

    Studies have shown that Michler's ketone interacts with various reagents under specific conditions. For instance, it exhibits unique reactivity with Grignard reagents, which can lead to anomalous reactions that are significant for academic research . Additionally, its photochemical behavior in different solvents has been explored to understand its reactivity better .

    Several compounds share structural similarities with Michler's ketone. Below is a comparison highlighting their uniqueness:

    Compound NameStructure TypeKey Features
    p-DimethylaminobenzophenoneOne amine groupUsed in dye synthesis but lacks the full dimethylamino structure of Michler's ketone.
    Auramine OSalt of iminium cationPrimarily used as a dye; structurally distinct due to its iminium form.
    Michler's ThioneThio derivativeFormed from Michler's ketone; exhibits different reactivity due to sulfur presence.
    Thio-Michler's KetoneThioketoneReacts differently with halogens compared to Michler's ketone due to sulfur functionality.

    Michler's ketone stands out due to its dual amine structure and significant role in dye production and photochemistry, making it a unique compound among its analogs .

    Physical Description

    Michler's ketone appears as white to greenish crystalline leaflets or blue powder. (NTP, 1992)

    Color/Form

    WHITE TO GREENISH LEAFLETS
    LEAF IN ALCOHOL, NEEDLES IN BENZENE

    XLogP3

    3.9

    Boiling Point

    greater than 680 °F at 760 mm Hg (decomposes) (NTP, 1992)
    ABOVE 360 °C WITH DECOMP

    LogP

    3.87 (LogP)

    Melting Point

    342 °F (NTP, 1992)
    179.0 °C
    172 °C

    UNII

    3Z2SN6B347

    GHS Hazard Statements

    H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
    H350: May cause cancer [Danger Carcinogenicity]

    Pharmacology

    Michler's Ketone is a white to green colored leaflet material that emits toxic fumes of nitrogen oxides when heated to decomposition. Michler's ketone is used as a chemical intermediate in making dyes and pigments, particularly auramine derivatives, for dyeing paper, textiles, and leather. Exposure to Michler's ketone affects the central nervous system. It is reasonably anticipated to be a human carcinogen. (NCI05)

    Pictograms

    Health Hazard

    Corrosive;Health Hazard

    Other CAS

    90-94-8

    Wikipedia

    Michler's ketone

    Biological Half Life

    0.17 Days

    Use Classification

    Health Hazards -> Carcinogens

    Methods of Manufacturing

    CONDENSATION OF DIMETHYLANILINE WITH PHOSGENE IN THE PRESENCE OF ZINC CHLORIDE
    ... FROM DIMETHYLANILINE & PHOSGENE /OR/ FROM DIMETHYLANILINE, ALUMINUM CHLORIDE & CARBON TETRACHLORIDE.

    General Manufacturing Information

    Methanone, bis[4-(dimethylamino)phenyl]-: ACTIVE

    Dates

    Modify: 2023-08-15

    Electronic Interactions of Michler's Ketone with DNA Bases in Synthetic Hairpins

    Almaz S Jalilov, Ryan M Young, Samuel W Eaton, Michael R Wasielewski, Frederick D Lewis
    PMID: 25296568   DOI: 10.1111/php.12360

    Abstract

    The mechanism and dynamics of photoinduced electron transfer in two families of DNA hairpins possessing Michler's ketone linkers have been investigated by means of steady state and time-resolved transient absorption and emission spectroscopies. The excited state behavior of the diol linker employed in hairpin synthesis is similar to that of Michler's ketone in methanol solution. Hairpins possessing only a Michler's ketone linker undergo fast singlet state charge separation and charge recombination with an adjacent purine base, attributed to well-stacked ground state conformations, and intersystem crossing to the triplet state, attributed to poorly stacked ground state conformations. The failure of the triplet to undergo electron transfer reactions on the 7 ns time scale of our measurements is attributed to the low triplet energy and reduction potential of the twisted triplet state. Hairpins possessing both a Michler's ketone linker and a perylenediimide base surrogate separated by four base pairs undergo photoinduced hole transport from the diimide to Michler's ketone upon excitation of the diimide. The efficiency of hole transport is dependent upon the sequence of the intervening purine bases.


    Solvent effect on the vibrational spectrum of Michler's ketone. Experimental and theoretical investigations

    Marta Sowula, Tomasz Misiaszek, Wojciech Bartkowiak
    PMID: 24890690   DOI: 10.1016/j.saa.2014.04.143

    Abstract

    We examined solvent effect on the IR and Raman spectra of MK in several solvents of different polarity and proticity, for understanding of intermolecular interactions, focusing on solvent effect in detail. It has been found that change of solvent polarity has an ambiguous influence on solvatochromism of MK. We have observed that not only vibrations of carbonyl group are affected by the solvent polarity, but also mode ν(CN) and ν(CC) in IR and Raman spectra of MK. Experimental investigations have been supported by the quantum-mechanical computations to gain more insight into the solvatochromic behavior of Michler's ketone. Calculations have been carried using Kohn-Sham formulation of Density Functional Theory (DFT) and the Polarizable Continuum Model (PCM) was employed to account for solute solvent interactions.


    Michler's ketone (4,4'-(dimethylamino)benzophenone)


    PMID: 21105249   DOI:

    Abstract




    Michler's ketone

    National Toxicology Program
    PMID: 21860484   DOI:

    Abstract




    Determination of xenobiotic intrinsic clearance in freshly isolated hepatocytes from rainbow trout (Oncorhynchus mykiss) and rat and its application in bioaccumulation assessment

    Xing Han, Diane L Nabb, Robert T Mingoia, Ching-Hui Yang
    PMID: 17539536   DOI: 10.1021/es0626279

    Abstract

    Bioaccumulation in fish depends on the dynamics of various processes that involve fish uptake, storage, and elimination of xenobiotics. Elimination via fish biotransformation is a primary process that can be evaluated in an in vitro system to improve the performance of the prediction of xenobiotic bioaccumulation potentials. In this study, values of intrinsic clearance (CLint) of seven reference compounds (atrazine, molinate, 4,4-bis(dimethylamino)-benzophenone, 4-nonylphenol, 2,4-di-tert-butylphenol, trifluralin, benzo(a)pyrene) in hepatocytes freshly isolated from rainbow trout and rat were determined using a substrate depletion approach. Atrazine was metabolized in rat hepatocytes with a CLint value of 3.81 +/- 1.96 mL/h/ 10(6) cells, whereas in trout hepatocytes, the clearance was not significant until very high cell concentration was used and the rate was estimated to be approximately 0.002 mL/h/10(6) cells. Intrinsic clearance values for all other compounds were 5.5-78.5-fold lower in trout hepatocytes than those in rat hepatocytes. Trout hepatic clearance (CL(H)) values were extrapolated from the CLint values using a "well-stirred" liver model. Biotransformation rate constants (kMET) of the compounds in trout were subsequently estimated and used as inputs to a kinetic model for the prediction of bioconcentration factors (BCF) in fish. Compared to the BCF values predicted without consideration of fish biotransformation, the inclusion of estimated kMET values significantly improved fish BCF predictions for the reference compounds. This study demonstrates a framework for future bioaccumulation assessment of xenobiotics using combined information of the physical-chemical properties of the compounds and the biotransformation potentials of the compounds in fish.


    Michler's ketone (4,4'-(dimethylamino)benzophenone

    National Toxicology Program
    PMID: 15326678   DOI:

    Abstract




    Merocyanine-type dyes from barbituric acid derivatives

    M C Rezende, P Campodonico, E Abuin, J Kossanyi
    PMID: 11419461   DOI: 10.1016/s1386-1425(00)00461-3

    Abstract

    The preparation and the solvatochromic behavior of two dyes, obtained by condensation of N,N'-dimethylbarbituric acid with dimethylaminobenzaldehyde and with 4,4'-bis(N,N-dimethylamino)benzophenone (Michler's ketone) are described. The latter dye is rather sensitive to the polarity of the medium, and in particular, to the hydrogen-bond-donor ability of protic solvents. The solvatochromism of both compounds is discussed in terms of the pi* and E(T)(30) solvent polarity scales and their differences in behavior interpreted with the aid of semiempirical calculations.


    A highly sensitive spectrophotometric method with solid-phase extraction for the determination of methylmercury in human hair

    H B Li, F Chen, X R Xu
    PMID: 11110025   DOI: 10.1093/jat/24.8.704

    Abstract

    Methylmercury is the most toxic among the mercury species. In order to provide a quick method to screen samples for methylmercury, a highly sensitive spectrophotometric method was established. The method was based on formation of the red complex of methylmercury with thio-Michler's ketone, which can be extracted with n-butanol. The organic layer was determined at a maximum absorption wavelength of 564 nm. The Lambert-Beer law was obeyed for methylmercury from 1.00 x 10(-7) mol/L to 2.00 x 10(-5) mol/L with a correlation coefficient of 0.9992. The detection limit was 3 x 10(-8) mol/L. The method was used to determine methylmercury in human hair. The recovery was from 94% to 102%, and the relative standard deviation was 2.5%. The results agreed with those obtained by gas chromatography with electron capture detection.


    Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators

    L Castle, A P Damant, C A Honeybone, S M Johns, S M Jickells, M Sharman, J Gilbert
    PMID: 9059582   DOI: 10.1080/02652039709374496

    Abstract

    A survey of retail samples was conducted in two phases with 50 general paper and board food contact materials and articles analysed in 1992, and 121 samples, specifically of printed cartonboard, analysed in 1995. Packaging samples were extracted with ethanol containing 0.4% triethylamine. The extracts were analysed using high performance liquid chromatography (HPLC) and the presence of 4,4'-bis (dimethylamino) benzophenone (Michler's ketone, MK) and 4,4'-bis (diethylamino)-benzophenone (DEAB) confirmed using gas chromatography coupled to mass spectroscopy (GC-MS). The limits of detection for MK and DEAB in packaging were 0.05 mg/kg and 0.1-0.2 mg/kg respectively. In the first phase, MK was detected in 24% of the 50 samples at concentrations of 0.06-3.9 mg/kg paper. DEAB was detected in 12% of samples (0.1-0.2 mg/kg). In the second phase, 26% of the 121 cartonboard samples contained detectable MK (0.1-1.6 mg/kg) and 4% contained DEAB (0.2-0.7 mg/kg). Residues of the monoamine 4-(dimethylamino)benzophenone (DMAB) were found in 10% of the 1992 samples (0.1-0.6 mg/ kg). DMAB was not surveyed in 1995. These levels are too low to indicate the use of these cure agents for printing the packages. Rather, the most likely origin is from the use of recycled fibres. For three samples where the highest concentration of MK was detected, the food was analysed by GC-MS after extraction and clean-up. There was no measurable migration of MK at a detection limit of 2 micrograms/kg food. It is concluded, therefore, that the concentrations of MK present in the packaging samples analysed are unlikely to pose a risk to human health.


    Determination of ionic liquids solvent properties using an unusual probe: the electron donor-acceptor complex between 4,4'-bis(dimethylamino)-benzophenone and tetracyanoethene

    Cinzia Chiappe, Daniela Pieraccini
    PMID: 16599465   DOI: 10.1021/jp057236f

    Abstract

    Michler's ketone (MK) and tetracyanoethene (TCNE) may be used as a UV-vis probe to investigate the solvent properties of ionic liquids (ILs). In molecular solvents, MK and TCNE give an electron donor-acceptor (EDA) complex, a zwitterionic species or a radical ion pair, depending on the aprotic or protic nature of the solvent and on its ionizing power. In agreement with the behavior observed in aprotic solvents, only the EDA complex was detected in ILs bearing low donor anions (beta < 0.7). The formation constant determined in [bmim][Tf(2)N] (K(c) = 5.6 (0.5) M(-1)) is similar to that measured in 1,2-dichloroethane at 25 degrees C. The visible absorption maximum (nu(max,CTC)) of the EDA complex is quantitatively described by a multiple correlation using the Kamlet-Taft pi, beta, and alpha parameters of the solvents. The H-bond donating capacity of ILs is not sufficient to determine the transformation of the EDA complex into the zwitterionic species, but the Kamlet-Taft alpha parameter seems to affect the position of the absorption band. The high ionization power of ILs, moreover, favors the slow dissociation of the EDA complex into its corresponding radical ion pair; this behavior generally characterizes highly polar and highly ionizing protic solvents, such as TFE and HFI. Finally, since the formation of the EDA complex is strongly affected by the presence of impurities, traces of nucleophiles (chloride or amines) or water may be easily detected through the change of the solution color.


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